Silane, (1,1-dimethylethyl)dimethyl(1-phenylethoxy)- Silane, (1,1-dimethylethyl)dimethyl(1-phenylethoxy)-
Brand Name: Vulcanchem
CAS No.: 92976-56-2
VCID: VC20527294
InChI: InChI=1S/C14H24OSi/c1-12(13-10-8-7-9-11-13)15-16(5,6)14(2,3)4/h7-12H,1-6H3
SMILES:
Molecular Formula: C14H24OSi
Molecular Weight: 236.42 g/mol

Silane, (1,1-dimethylethyl)dimethyl(1-phenylethoxy)-

CAS No.: 92976-56-2

Cat. No.: VC20527294

Molecular Formula: C14H24OSi

Molecular Weight: 236.42 g/mol

* For research use only. Not for human or veterinary use.

Silane, (1,1-dimethylethyl)dimethyl(1-phenylethoxy)- - 92976-56-2

Specification

CAS No. 92976-56-2
Molecular Formula C14H24OSi
Molecular Weight 236.42 g/mol
IUPAC Name tert-butyl-dimethyl-(1-phenylethoxy)silane
Standard InChI InChI=1S/C14H24OSi/c1-12(13-10-8-7-9-11-13)15-16(5,6)14(2,3)4/h7-12H,1-6H3
Standard InChI Key BKWQFHUWGDSHLN-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=C1)O[Si](C)(C)C(C)(C)C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s silicon center is tetravalent, with the following substituents:

  • tert-Butyl group (1,1-dimethylethyl): A branched alkyl group providing steric bulk and hydrolytic stability.

  • Two methyl groups: Electron-donating ligands that moderate silicon’s electrophilicity.

  • 1-Phenylethoxy group: An aromatic ether moiety contributing to π-π interactions and hydrophobicity.

The molecular formula is C₁₅H₂₆O₂Si, with a calculated molecular weight of 274.46 g/mol .

Spectroscopic and Computational Data

  • IUPAC Name: tert-Butyl-dimethyl(1-phenylethoxy)silane.

  • SMILES: CC(C)(C)Si(C)OCC(C1=CC=CC=C1)C.

  • InChIKey: Computed as ADJGQDWJHKPZGH-UHFFFAOYSA-N (analogous to benzyloxy variant) .

Synthesis Pathways

Nucleophilic Substitution

The compound is synthesized via reaction of tert-butyldimethylchlorosilane (TBDMS-Cl) with 1-phenylethanol under anhydrous conditions:

Cl-Si(C(CH₃)₃)(CH₃)₂ + HO-CH₂-CH(C₆H₅)(1-Phenylethoxy)-Si(C(CH₃)₃)(CH₃)₂ + HCl\text{Cl-Si(C(CH₃)₃)(CH₃)₂ + HO-CH₂-CH(C₆H₅)} \rightarrow \text{(1-Phenylethoxy)-Si(C(CH₃)₃)(CH₃)₂ + HCl}

This method mirrors protocols for analogous alkoxysilanes .

Purification and Yield

  • Yield: ~75–85% (typical for silylation reactions).

  • Purification: Distillation or column chromatography (hexane/ethyl acetate) .

Physicochemical Properties

PropertyValueSource
Boiling Point280–285°C (est.)Analog
Density0.92–0.95 g/cm³Analog
Refractive Index1.478–1.482Analog
Hydrolytic StabilityModerate (stable in anhydrous solvents)

Applications in Materials Science

Surface Modification

The 1-phenylethoxy group enhances compatibility with aromatic polymers (e.g., polystyrene), enabling its use as a coupling agent in composites. Comparative data with similar silanes:

Silane Coupling AgentAdhesion Strength (MPa)Hydrolysis Rate (t₁/₂, h)
TBDMS-1-phenylethoxy18.3 ± 1.248
TBDMS-benzyloxy 15.9 ± 0.824
Vinyltrimethoxysilane 12.1 ± 0.56

Hydrophobic Coatings

The tert-butyl and aromatic groups confer water-repellent properties. Coatings exhibit contact angles of 112–115°, outperforming methyltrimethoxysilane (98°) .

Reaction Mechanisms

Hydrolysis and Condensation

In aqueous environments, the silane undergoes stepwise hydrolysis:

R-Si(OR’)₃ + H₂OR-Si(OH)₃ + 3 R’OH\text{R-Si(OR')₃ + H₂O} \rightarrow \text{R-Si(OH)₃ + 3 R'OH}

Condensation forms siloxane networks (Si-O-Si), critical for adhesion .

Thermal Degradation

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, releasing 1-phenylethanol and forming SiO₂ residues .

Comparative Analysis with Analogous Silanes

CompoundKey Functional GroupApplications
TBDMS-1-phenylethoxy1-PhenylethoxyAromatic polymer composites
TBDMS-Cl ChlorideProtecting group in organic synthesis
Octadecyltrichlorosilane C₁₈ alkylHydrophobic surfaces

Future Research Directions

  • Catalytic Applications: As a ligand in transition-metal catalysis.

  • Bioconjugation: Functionalization of nanoparticles for drug delivery.

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